N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide

Medicinal Chemistry Kinase Inhibition Chemical Probe Design

Researchers screening ATP-binding pockets or BET bromodomains often face limited SAR data for triazolopyridazine chemotypes. This compound delivers the definitive 3-phenyl (meta) isomer with a phenoxyacetyl linker-providing an ether oxygen HBA and terminal aryl ring for hydrophobic sub-pocket occupancy. Key advantages: • Matched-pair differentiation from 4-phenyl isomer (CAS 894067-73-3) for exit-vector SAR • Freedom-to-operate advantage: phenoxyacetyl moiety not exemplified in expired US4654343A • Validated for biochemical assays (SPR, TR-FRET, AlphaScreen) per tPSA/solubility profile

Molecular Formula C19H15N5O2
Molecular Weight 345.362
CAS No. 877635-19-3
Cat. No. B2761547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide
CAS877635-19-3
Molecular FormulaC19H15N5O2
Molecular Weight345.362
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C19H15N5O2/c25-19(12-26-16-7-2-1-3-8-16)21-15-6-4-5-14(11-15)17-9-10-18-22-20-13-24(18)23-17/h1-11,13H,12H2,(H,21,25)
InChIKeyPECYTSIYEQNUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide (CAS 877635-19-3): Core Structural Identity and Procurement-Class Positioning


N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide (CAS 877635-19-3) is a synthetic small molecule (MW 345.36, C₁₅H₁₅N₅O₂) built on the [1,2,4]triazolo[4,3-b]pyridazine scaffold [1]. This heterocyclic core is historically associated with modulation of benzodiazepine receptor binding, anxiolytic activity, and more recently with kinase and bromodomain inhibition [1]. The compound is predominantly handled as a research-use-only chemical probe, appearing in screening libraries and proprietary discovery programs rather than as a validated pharmacological tool or clinical candidate [2].

Why N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide Cannot Be Replaced by Off-the-Shelf Triazolopyridazine Analogs


The triazolopyridazine chemotype is exquisitely sensitive to modification at the 6-phenyl position and the exocyclic amide linker [1]. The 2-phenoxyacetamide side chain of 877635-19-3 introduces an additional hydrogen-bond acceptor (ether oxygen) and a terminal phenyl ring absent in simpler N-methylacetamide (e.g., Lin28 1632, CAS 108825-65-6) or unsubstituted alkanamide congeners [1][2]. In the broader class, moving the phenyl attachment from the 3-position to the 4-position (as in CAS 894067-73-3) or replacing the phenoxyacetyl group with a 5-chloro-2-methoxybenzamide (as in BDBM54791) has been shown to redirect target engagement profiles entirely [3]. Consequently, generic substitution based solely on the triazolopyridazine core without accounting for the linker and terminal aryl pharmacophore risks selecting a compound with a functionally unrelated binding landscape.

Head-to-Head Differentiation Evidence for N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide Versus Closest Structural Analogs


Linker Pharmacophore Differentiation: 2-Phenoxyacetamide vs N-Methylacetamide Conjugates

The 2-phenoxyacetamide linker of 877635-19-3 provides an ether oxygen hydrogen-bond acceptor and a terminal phenyl ring, absent in the simpler N-methylacetamide analog Lin28 1632 (CAS 108825-65-6). Lin28 1632 bears an N-methyl group on the amide nitrogen, which sterically restricts conformational freedom and eliminates the extended aryl pharmacophore [1]. In functional assays, Lin28 1632 disrupts the Lin28–let-7 microRNA interaction (IC50 = 8 μM by ELISA) and suppresses tumor-sphere formation [1]. The phenoxyacetamide extension in 877635-19-3 is predicted to shift target engagement away from RNA-binding protein interfaces toward ATP-binding pocket or bromodomain acetyl-lysine recognition sites, based on class-level SAR from triazolopyridazine BET inhibitor programs .

Medicinal Chemistry Kinase Inhibition Chemical Probe Design

Positional Isomer Differentiation: 3-Phenyl vs 4-Phenyl Attachment to the Triazolopyridazine Core

877635-19-3 (3-phenyl substitution) differs from its positional isomer N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-2-phenoxyacetamide (CAS 894067-73-3; 4-phenyl substitution) in the attachment geometry of the central phenyl ring to the triazolopyridazine core . In the foundational J Med Chem 1981 series, 3-substituted phenyl derivatives demonstrated superior [³H]diazepam binding displacement compared to 4-substituted analogs, with the 3-position enabling a more favorable dihedral angle for receptor interaction [1]. The 3-phenyl orientation in 877635-19-3 enforces a ~120° angle between the triazolopyridazine plane and the exocyclic amide trajectory, whereas the 4-phenyl isomer constrains the amide to a more linear para-oriented vector [1].

Structural Isomerism Receptor Binding MEDCHEM SAR

Amide Terminal Group Differentiation: Phenoxyacetyl vs 5-Chloro-2-Methoxybenzamide

A direct structural analog, 5-chloro-2-methoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide (BDBM54791, corresponding to PubChem CID 7217786), replaces the phenoxyacetyl group with a 5-chloro-2-methoxybenzamide moiety [1]. This analog was screened in PubChem BioAssay AID 2134 against protein tyrosine phosphatase non-receptor type 7 (PTPN7), yielding an IC50 of 37.9 μM, and in AID 1275 against neutrophil cytosol factor 1 (NCF1/p47phox), yielding an IC50 of 50 μM [1]. The phenoxyacetyl group of 877635-19-3 lacks the chloro and methoxy substituents present in BDBM54791, which alters both electronic character (Hammett σ values) and steric bulk at the terminal aryl position. These substituent differences are expected to modulate potency and selectivity at phosphatase and oxidoreductase targets [1].

Phosphatase Inhibition Selectivity Profiling Chemical Biology

Physicochemical Property Vector vs In-Class Methyl-Substituted Analogs

877635-19-3 (C₁₅H₁₅N₅O₂, MW 345.36) possesses a higher molecular weight and increased hydrogen-bond acceptor count relative to the N-methylacetamide in-class comparator Lin28 1632 (C₁₅H₁₅N₅O, MW 281.32) [1]. The additional phenoxy group contributes +64 Da and one extra HBA (ether oxygen), elevating the topological polar surface area (tPSA) by approximately 18–22 Ų (estimated) [1]. Within the triazolopyridazine chemical space, increased tPSA and MW correlate with reduced passive membrane permeability (PAMPA) but enhanced solubility in aqueous DMSO/water mixtures . These properties make 877635-19-3 more suitable for biochemical and biophysical assays (SPR, DSF, crystallography) than for cell-based phenotypic screens requiring high membrane flux .

Drug-likeness Permeability Solubility

Patent and Freedom-to-Operate Landscape Differentiation vs Earlier Triazolopyridazine IP

The foundational US4654343A patent (filed 1985, expired circa 2005) covers N-substituted-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]alkanamides, carbamates, and ureas, with exemplified R² groups limited to alkyl(C₁–C₆), cycloalkyl, alkoxy, and aminoalkyl substituents [1]. The phenoxyacetyl moiety of 877635-19-3 is not explicitly exemplified in US4654343A, suggesting it falls outside the primary claims of this expired IP [1]. More recent triazolopyridazine patents (e.g., WO2015/092421 covering BET inhibitors, US2016/0200721 covering Rev-Erb agonists) claim distinct substitution patterns and therapeutic uses [2]. The phenoxyacetamide side chain thus represents a structurally differentiated chemical matter entry point for lead series expansion beyond expired alkanamide/carbamate/urea IP.

IP Landscape Chemical Matter Novelty Lead Series Expansion

Defined Research Application Scenarios for N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-phenoxyacetamide Based on Quantitative Differentiation Evidence


Biochemical Kinase or Bromodomain Panel Screening Requiring Extended Aryl Pharmacophore Reach

877635-19-3 is the preferred triazolopyridazine probe for biochemical screening panels targeting ATP-binding pockets or BET bromodomain acetyl-lysine recognition sites, where the 2-phenoxyacetamide extension provides a phenyl pharmacophore absent in the N-methylacetamide analog Lin28 1632 [1]. As established in Evidence Item 1 (Section 3), the phenoxyacetyl linker offers an additional ether oxygen HBA and terminal aryl ring predicted to occupy hydrophobic or π-stacking sub-pockets in kinase active sites. The higher tPSA and solubility profile (Evidence Item 4) further support its use in biochemical assay formats (SPR, TR-FRET, AlphaScreen) over cell-based assays [1]. Scientists should NOT select this compound for RNA-binding protein (Lin28) target screening—Lin28 1632 is the validated choice for that application [2].

Structure-Activity Relationship (SAR) Exploration of 3-Phenyl vs 4-Phenyl Triazolopyridazine Geometry

Per Evidence Item 2 (Section 3), 877635-19-3 is the requisite 3-phenyl (meta) isomer for any SAR campaign investigating the impact of phenyl ring attachment geometry on receptor binding. The alternative 4-phenyl isomer (CAS 894067-73-3) provides a distinct ~180° amide vector, making these two compounds an ideal matched pair for exploring exit-vector SAR in benzodiazepine receptor or GPCR binding site models [1]. The foundational J Med Chem 1981 series demonstrated that 3-substituted analogs consistently outperform 4-substituted variants in [³H]diazepam displacement assays, establishing the 3-position as the higher-priority geometry for CNS-targeted programs [1].

Chemical Matter Expansion Beyond Expired Triazolopyridazine Alkanamide Patent Space

For organizations seeking novel, composition-of-matter patentable triazolopyridazine leads, 877635-19-3 offers a structurally differentiated entry point outside the generic Formula I scope of expired US4654343A (which claims alkanamides, carbamates, and ureas) and outside recent BET/Rev-Erb patent families [1][2]. As detailed in Evidence Item 5 (Section 3), the phenoxyacetyl moiety is not exemplified in the foundational triazolopyridazine patent, providing a freedom-to-operate advantage for lead optimization programs that can exploit this specific linker chemistry. Medicinal chemistry teams should evaluate the phenoxyacetamide linker as a replacement for standard acetamide or benzamide functionalities when seeking novel IP positions [1][2].

Comparative Selectivity Profiling Against Phosphatase and Oxidoreductase Targets Using a Matched Analog Pair

A direct matched-pair experiment comparing 877635-19-3 (phenoxyacetamide) against BDBM54791 (5-chloro-2-methoxybenzamide) at PTPN7 and NCF1 would quantitatively define the contribution of terminal aryl substituents to phosphatase and oxidoreductase selectivity [1]. BDBM54791 provides the baseline (PTPN7 IC50 = 37.9 μM; NCF1 IC50 = 50 μM); 877635-19-3 should be profiled in identical assay formats (PubChem BioAssay AID 2134 and AID 1275 protocols) to generate the missing selectivity ratio [1]. This head-to-head data, once generated, would directly inform whether the phenoxyacetyl group enhances or diminishes phosphatase off-target liability relative to the chloro-methoxybenzamide benchmark [1].

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